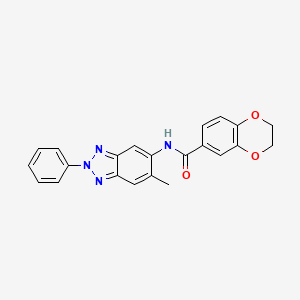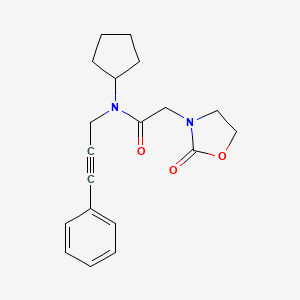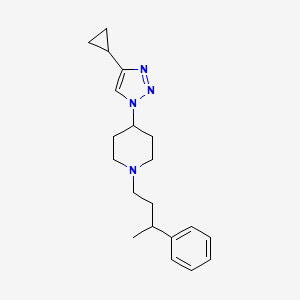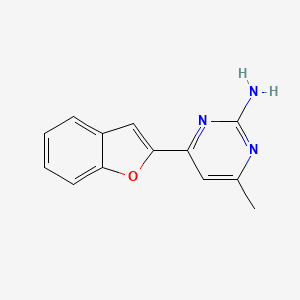amino]butan-1-ol](/img/structure/B3921958.png)
2-[[3-(1H-pyrazol-1-ylmethyl)benzyl](pyridin-3-ylmethyl)amino]butan-1-ol
Vue d'ensemble
Description
2-[[3-(1H-pyrazol-1-ylmethyl)benzyl](pyridin-3-ylmethyl)amino]butan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor and has been studied for its potential use in treating addiction, Parkinson's disease, and other neurological disorders.
Mécanisme D'action
The mechanism of action of 2-[[3-(1H-pyrazol-1-ylmethyl)benzyl](pyridin-3-ylmethyl)amino]butan-1-ol is through its selective antagonism of the dopamine D3 receptor. This receptor is involved in the reward pathway in the brain, and its activation is associated with drug-seeking behavior. By blocking the D3 receptor, the compound reduces the reinforcing effects of drugs of abuse, making it a potential treatment for addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its selective antagonism of the D3 receptor, the compound has been shown to increase the release of dopamine in the brain, which may contribute to its anti-addictive effects. It has also been shown to have antioxidant properties, which could be beneficial in treating neurodegenerative disorders such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[[3-(1H-pyrazol-1-ylmethyl)benzyl](pyridin-3-ylmethyl)amino]butan-1-ol in lab experiments is its selectivity for the D3 receptor. This makes it a useful tool for studying the role of this receptor in addiction and other neurological disorders. However, one limitation of the compound is its relatively low potency, which may make it less effective in certain applications.
Orientations Futures
There are several future directions for research on 2-[[3-(1H-pyrazol-1-ylmethyl)benzyl](pyridin-3-ylmethyl)amino]butan-1-ol. One area of interest is its potential use in treating other neurological disorders, such as schizophrenia and depression, which are also associated with dysfunction in the dopamine system. Another direction for research is the development of more potent analogs of the compound, which could improve its effectiveness as a therapeutic agent. Finally, further studies are needed to better understand the biochemical and physiological effects of the compound, which could lead to new insights into the mechanisms of addiction and other neurological disorders.
Applications De Recherche Scientifique
2-[[3-(1H-pyrazol-1-ylmethyl)benzyl](pyridin-3-ylmethyl)amino]butan-1-ol has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use in treating addiction, particularly cocaine addiction. Studies have shown that the compound can reduce cocaine-seeking behavior in animal models, suggesting that it may be an effective treatment for addiction in humans.
Propriétés
IUPAC Name |
2-[[3-(pyrazol-1-ylmethyl)phenyl]methyl-(pyridin-3-ylmethyl)amino]butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-2-21(17-26)24(15-20-8-4-9-22-13-20)14-18-6-3-7-19(12-18)16-25-11-5-10-23-25/h3-13,21,26H,2,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFBAHCLJPZVQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N(CC1=CN=CC=C1)CC2=CC=CC(=C2)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[(2,2-dimethylpyrrolidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}-1-(propylsulfonyl)piperidine](/img/structure/B3921896.png)
![2-(3-acetyl-1H-indol-1-yl)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}butanamide](/img/structure/B3921900.png)

![6-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3921915.png)
![N-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3921926.png)

![2-methoxy-5-{[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B3921935.png)
![ethyl 2-({4-[(2-isopropylphenyl)amino]-4-oxobutanoyl}amino)propanoate](/img/structure/B3921941.png)
![N'-[(4-ethylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B3921944.png)

![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B3921964.png)

![N-cyclopropyl-3-{1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-3-piperidinyl}propanamide](/img/structure/B3921972.png)
![6-(3,5-dichloro-4-methoxybenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3921993.png)